REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:11][CH3:12])=[N:5][CH:6]=[C:7]([CH:10]=1)[C:8]#[N:9].Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]1[CH:10]=[C:7]([CH2:8][NH2:9])[CH:6]=[N:5][C:4]=1[O:11][CH3:12] |f:3.4.5|
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Name
|
|
Quantity
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0.6 g
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Type
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reactant
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Smiles
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COC=1C(=NC=C(C#N)C1)OC
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Name
|
|
Quantity
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2.44 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
|
20 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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0.205 g
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Type
|
catalyst
|
Smiles
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[OH-].[OH-].[Pd+2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
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filtered through celite
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Type
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CUSTOM
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Details
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to remove the catalyst
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Type
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DISSOLUTION
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Details
|
The reaction mixture was dissolved in EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to an oily solid (7-4) of high purity
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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COC=1C=C(C=NC1OC)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |